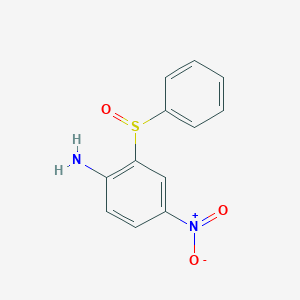

Phenyl-(2-amino-5-nitrophenyl) sulfoxide

CAS No.:

Cat. No.: VC14024114

Molecular Formula: C12H10N2O3S

Molecular Weight: 262.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H10N2O3S |

|---|---|

| Molecular Weight | 262.29 g/mol |

| IUPAC Name | 2-(benzenesulfinyl)-4-nitroaniline |

| Standard InChI | InChI=1S/C12H10N2O3S/c13-11-7-6-9(14(15)16)8-12(11)18(17)10-4-2-1-3-5-10/h1-8H,13H2 |

| Standard InChI Key | XRPBMRLORQFRNY-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)S(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N |

Introduction

Structural and Molecular Features

Molecular Composition

The compound has the molecular formula C₁₂H₁₀N₂O₃S and a molecular weight of 262.29 g/mol. Its structure comprises:

-

A sulfoxide group (S=O) connecting two aromatic rings.

-

A phenyl group attached to the sulfur atom.

-

A 2-amino-5-nitrophenyl group, featuring both electron-donating (-NH₂) and electron-withdrawing (-NO₂) substituents in para and ortho positions, respectively .

Key Structural Data:

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 2-(Benzenesulfinyl)-4-nitroaniline | |

| Canonical SMILES | C1=CC=C(C=C1)S(=O)C2=C(C=CC(=C2)N+[O-])N | |

| PubChem Compound ID | 22166205 |

Synthesis and Reactivity

Synthetic Routes

The primary synthesis involves oxidation of sulfides to sulfoxides. Common methods include:

-

Hydrogen Peroxide (H₂O₂) in Pyridine: Selective oxidation of the sulfide precursor without over-oxidation to sulfones.

-

Chromic Acid (H₂CrO₄): Used under controlled conditions to achieve high yields.

A hypothetical pathway for synthesizing phenyl-(2-amino-5-nitrophenyl) sulfoxide could involve:

-

Nitration: Introduction of a nitro group to a phenyl sulfide precursor.

-

Reduction: Selective reduction of a nitro group to an amine (if starting from a dinitro precursor).

-

Oxidation: Conversion of the sulfide to sulfoxide using H₂O₂ or analogous agents .

Comparative Reactivity

The sulfoxide group enhances polarity and stability compared to sulfides, making the compound suitable for further functionalization. The amino group permits reactions such as acylation or diazotization, while the nitro group can be reduced to an amine for downstream applications .

Comparative Analysis with Analogues

Future Directions

-

Pharmacological Profiling: Evaluate antimicrobial, anticancer, or enzyme-inhibiting properties.

-

Synthetic Optimization: Develop greener oxidation methods (e.g., enzymatic catalysis).

-

Structural Studies: Obtain X-ray crystallographic data to elucidate packing interactions and reactivity sites.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume